molecular formula C12H14N2OS B1597590 PTH-norvaline CAS No. 66703-27-3

PTH-norvaline

Cat. No.: B1597590
CAS No.: 66703-27-3
M. Wt: 234.32 g/mol
InChI Key: ZUNXHUPAUYHHBT-UHFFFAOYSA-N
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Description

PTH-norvaline is a synthetic peptide that has garnered attention due to its potential therapeutic and industrial applications. It is a modified form of parathyroid hormone that contains norvaline instead of valine at position 2 of the peptide chain. The empirical formula of this compound is C12H14N2OS, and it has a molecular weight of 234.32 .

Scientific Research Applications

PTH-norvaline has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in modulating enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects in conditions like osteoporosis and hyperparathyroidism.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Target of Action

PTH-norvaline, a variant of Parathyroid hormone (PTH), primarily targets the parathyroid hormone receptors . These receptors are high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism .

Mode of Action

The biological actions of PTH, including this compound, are mediated through binding to these parathyroid hormone receptors . This interaction leads to a series of changes in the body, including the regulation of serum calcium concentration on a minute-to-minute basis . This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood . It also regulates the branching morphogenesis of the mammary gland, fetus-directed transport of maternal calcium across the placental membrane, vascular smooth muscle relaxation, chondrocyte growth and differentiation, and pancreatic beta cell growth and functions .

Pharmacokinetics

This compound is rapidly absorbed after subcutaneous injection, with a median time to maximum concentration (tmax) of 30 minutes . The elimination half-lives were estimated as 76 ± 34 min and 70 ± 13 min for 20 µg and 40 µg PTH-1-37 (mean ± SD), and 78 ± 34 for 20 µg PTH-1-34 .

Result of Action

The primary result of this compound’s action is the regulation of calcium and phosphate homeostasis. It raises blood calcium by resorbing bone, conserving urinary calcium, and activating vitamin D to increase intestinal calcium absorption . Blood calcium, in turn, decreases PTH secretion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that like all drugs, this compound should be stored and handled properly to ensure its efficacy .

Safety and Hazards

When handling PTH-norvaline, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTH-norvaline involves the incorporation of norvaline into the peptide chain of parathyroid hormone. This is typically achieved through solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The process includes deprotection steps to remove protecting groups from amino acids, followed by purification using high-performance liquid chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: PTH-norvaline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under mild conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Nucleophiles like amines or thiols, under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

    L-norvaline: A synthetic amino acid and constitutional isomer of valine.

    N-acetyl-D-norvaline: A derivative of norvaline with acetylation at the amino group.

    DL-norvaline: A racemic mixture of D- and L-norvaline

Comparison: PTH-norvaline is unique due to its incorporation into the peptide chain of parathyroid hormone, which imparts specific biological activities not observed in other norvaline derivatives. While L-norvaline and its derivatives are primarily studied for their metabolic and enzymatic effects, this compound’s primary focus is on its therapeutic potential in regulating calcium and phosphate metabolism .

Properties

IUPAC Name

3-phenyl-5-propyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-6-10-11(15)14(12(16)13-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNXHUPAUYHHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386784
Record name PTH-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66703-27-3
Record name PTH-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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